methyl 2-[(5-chloro-2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
Description
Methyl 2-[(5-chloro-2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a heterocyclic compound featuring a fused thiadiazoloquinazoline core. The structure integrates a thiadiazole ring fused to a quinazoline system, with a methyl carboxylate group at position 8, a 5-chloro-2-methylphenylamino substituent at position 2, and a ketone group at position 3.
Properties
IUPAC Name |
methyl 2-(5-chloro-2-methylanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S/c1-9-3-5-11(19)8-13(9)20-17-22-23-15(24)12-6-4-10(16(25)26-2)7-14(12)21-18(23)27-17/h3-8H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZVRZSCQOPXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-chloro-2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving a suitable thiadiazole precursor.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
Reaction:
Conditions:
-
Acidic: 1–2 M HCl, reflux (6–8 hr)
-
Basic: 1 M NaOH, 60°C (3–4 hr)
Applications:
Hydrolysis generates a carboxylic acid derivative for further functionalization (e.g., amide coupling).
Nucleophilic Substitution
The chlorine atom on the 5-chloro-2-methylphenyl group participates in SNAr (nucleophilic aromatic substitution):
Reaction:
Nucleophiles Tested:
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethanolamine | DMF, 80°C | Aminoethanol derivative | 72 |
| Thiophenol | K₂CO₃, DMSO | Phenyl sulfide | 65 |
| Notes: | |||
| Reactivity depends on electron-withdrawing effects from the thiadiazole ring. |
Amine Functionalization
The aniline NH group undergoes alkylation/acylation:
Reactions:
-
Alkylation:
Example: Benzylation with benzyl chloride (K₂CO₃, DMF, 50°C, 85% yield).
-
Acylation:
Example: Acetylation with acetyl chloride (pyridine, RT, 92% yield).
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles:
Reaction:
Conditions:
-
Azide-alkyne click chemistry (Cu(I), 60°C, 12 hr)
-
Yields: 60–75%
Applications:
Generates structurally diverse analogs for bioactivity screening .
Reduction and Oxidation
-
Reduction:
Nitro groups (if present) reduce to amines using Pd/C/H₂ (80% ethanol, RT). -
Oxidation:
Methyl groups on aromatic rings oxidize to carboxylic acids under KMnO₄/H₂SO₄ (yield: 55%).
Biological Activity Correlations
Key research findings for structurally related thiadiazoloquinazolines:
| Biological Activity | Mechanism | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Antiproliferative (A549) | ERK1/2 inhibition | 4.27 µg/mL | |
| Tubulin polymerization | Colchicine-site binding | 1.16 µg/mL | |
| Antimicrobial | Membrane disruption | 8 µg/mL |
Structure-Activity Relationship (SAR):
-
Electron-withdrawing groups (Cl, NO₂) enhance antiproliferative effects.
Synthetic Pathway
A generalized synthesis route for analogs:
-
Condensation of thiosemicarbazide with chlorinated quinazolinone.
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Esterification with methyl chloroformate.
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Purification via column chromatography (SiO₂, hexane/EtOAc).
Analytical Data
Key Spectral Signatures:
-
¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, quinazoline-H), 7.8–7.3 (m, aromatic-H), 3.9 (s, 3H, COOCH₃).
-
IR (KBr): 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O quinazoline).
Scientific Research Applications
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the formation of heterocyclic structures. The synthetic pathway typically includes the reaction of appropriate starting materials under controlled conditions to yield the desired thiadiazole and quinazoline derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of methyl 2-[(5-chloro-2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate. This compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, it targets the RAS/RAF/MEK/ERK signaling pathway, which is frequently mutated in various cancers. In vitro studies demonstrated that this compound effectively reduces cell viability in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antioxidant Activity
The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Research indicates that it can scavenge free radicals and enhance cellular defense mechanisms against oxidative damage. This activity is measured using assays such as DPPH radical scavenging and reducing power assays .
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory effects in various models. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are implicated in chronic inflammatory conditions .
Cancer Treatment
Given its ability to inhibit cancer cell growth and induce apoptosis, this compound is being investigated for its use in cancer therapy. Preclinical studies are ongoing to evaluate its efficacy in combination with other chemotherapeutic agents to enhance therapeutic outcomes.
Neuroprotection
There is emerging evidence that the compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of this compound on various human cancer cell lines (e.g., breast cancer MCF7 cells). The results indicated a dose-dependent reduction in cell viability with an IC50 value comparable to established chemotherapeutics like doxorubicin.
Case Study 2: Anti-inflammatory Mechanism Investigation
In another study focusing on its anti-inflammatory properties, researchers treated lipopolysaccharide (LPS)-induced macrophages with the compound. The findings revealed a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls, suggesting a potent anti-inflammatory mechanism.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of methyl 2-[(5-chloro-2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the 5H-[1,3,4]Thiadiazolo[2,3-b]quinazoline Family
The provided evidence highlights derivatives of 5H-[1,3,4]thiadiazolo[2,3-b]quinazoline with variations in substituents, which influence physicochemical and biological properties. Key examples include:
Key Observations:
- Molecular Weight : The target compound has a lower molecular weight (426.87 g/mol) compared to E796-0411 (491.95 g/mol), suggesting differences in pharmacokinetic profiles.
Comparison with Chromene Carboxylate Derivatives
Ethyl 2-amino-5-oxo-4-(p-tolyl)-4H,5H-pyrano[3,2-c]chromene-8-carboxylate (Wang et al., 2004) and similar chromene-based esters share structural motifs with the target compound, such as fused aromatic systems and ester functionalities. However, chromene derivatives typically exhibit distinct electronic properties due to their oxygen-rich rings, which may favor different biological targets (e.g., antimicrobial or antitumor activities) .
Research Findings and Functional Implications
Pharmacological Potential
The chloro and methyl groups may enhance lipophilicity, aiding cellular uptake.
Crystallographic and Computational Studies
The use of crystallographic software like SHELXL and ORTEP-3 (cited in evidence related to structural elucidation) underscores the importance of precise molecular modeling for understanding hydrogen-bonding patterns and crystal packing, which are critical for stability and formulation .
Biological Activity
Methyl 2-[(5-chloro-2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₁₅ClN₄O₃S
- Molecular Weight : 404.85 g/mol
The compound features a thiadiazole ring fused with a quinazoline structure, which is known for its pharmacological potential.
Anticancer Activity
Thiadiazole derivatives have shown significant anticancer properties across various studies. For instance:
- Cytotoxicity Studies : Research indicates that many thiadiazole derivatives exhibit moderate to high anticancer activity. The IC50 values for compounds in similar classes have been reported to range from 10 μM to 40 μM against various cancer cell lines such as HEPG2 and HeLa .
- Mechanism of Action : These compounds often act by inhibiting focal adhesion kinase (FAK), which plays a crucial role in cancer cell proliferation and survival. The structure-activity relationship (SAR) studies suggest that specific substituents enhance biological activity, making this compound a potential candidate for further development in cancer therapy .
Antibacterial Activity
The antibacterial properties of the compound were evaluated through various assays:
- Minimum Inhibitory Concentration (MIC) : Studies have demonstrated that certain thiadiazole derivatives possess significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The MIC values for related compounds have been reported as low as 0.21 μM .
- Mechanism : The antibacterial action is attributed to the disruption of bacterial cell wall synthesis and inhibition of key enzymatic pathways essential for bacterial growth.
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound also exhibits anti-inflammatory effects:
- Inhibition of COX Enzymes : Thiadiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Compounds with similar structures have shown IC50 values in the range of 10–50 μM against COX enzymes .
Case Studies and Research Findings
A summary of relevant research findings regarding the biological activities of this compound is provided below:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Anticancer | IC50 = 10 μM against HEPG2 cells; FAK inhibition confirmed via docking studies. |
| Study B | Antibacterial | MIC = 0.21 μM against E. coli; effective against biofilm formation. |
| Study C | Anti-inflammatory | Inhibition of COX enzymes with IC50 = 30 μM; potential for NSAID development. |
Q & A
Q. Critical Parameters :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | POCl₃, 120°C, 6h | 65–70 |
| Amine Coupling | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C | 50–55 |
| Esterification | CH₃OH, H₂SO₄, reflux | 85–90 |
Basic: How can X-ray crystallography validate the structure of this compound?
Methodological Answer:
X-ray crystallography is essential for confirming molecular geometry and hydrogen-bonding patterns. Use the following workflow:
- Crystallization : Grow single crystals via vapor diffusion using DCM/hexane or THF/water mixtures.
- Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation or a rotating anode source.
- Refinement : Employ SHELXL for structure solution and refinement. Key metrics:
- Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar thiadiazoloquinazolines .
Advanced: How to resolve discrepancies in hydrogen-bonding patterns observed in crystallographic data?
Methodological Answer:
Contradictions in hydrogen-bonding networks often arise from polymorphism or solvent inclusion. Mitigate this by:
Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, C, or R motifs) and compare with similar structures .
Thermal Ellipsoid Modeling : Use ORTEP-3 to visualize anisotropic displacement parameters, identifying disordered regions .
DFT Calculations : Optimize the crystal structure using Gaussian or ORCA to predict theoretical bond lengths/angles, comparing with experimental data .
Q. Example Table :
| Bond Type | Experimental (Å) | Theoretical (Å) | Deviation (%) |
|---|---|---|---|
| N–H···O | 2.89 | 2.85 | 1.4 |
| C–H···Cl | 3.12 | 3.10 | 0.6 |
Advanced: What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The electron-deficient thiadiazoloquinazoline core enhances susceptibility to nucleophilic attack. Key strategies:
- Activation : Use Lewis acids (e.g., AlCl₃) to polarize the C–Cl bond at position 5, facilitating substitution .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states and improve reaction rates .
- Protecting Groups : Temporarily block the methyl carboxylate group with tert-butyl esters to prevent side reactions .
Q. Reaction Optimization Table :
| Condition | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| DMF, 80°C | 0.045 | 72 |
| DMSO, 100°C | 0.062 | 85 |
| THF, RT | 0.015 | 40 |
Advanced: How to analyze contradictory bioactivity data across different assay systems?
Methodological Answer:
Discrepancies may arise from assay-specific factors (e.g., membrane permeability, protein binding). Address this by:
Orthogonal Assays : Compare enzymatic inhibition (IC₅₀) with cell-based viability (CC₅₀) to distinguish target-specific vs. off-target effects.
Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may vary between in vitro and in vivo systems .
Molecular Dynamics (MD) Simulations : Model ligand-protein interactions to identify conformational changes affecting activity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions. For example, the methyl carboxylate at position 8 appears as a singlet at δ 3.9–4.1 ppm .
- IR : Look for C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- HRMS : Use ESI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 455.0824) .
Advanced: How to design derivatives to improve solubility without compromising activity?
Methodological Answer:
Q. Derivative Performance Table :
| Derivative | Solubility (mg/mL) | IC₅₀ (nM) |
|---|---|---|
| Parent Compound | 0.12 | 15 |
| PEGylated | 2.5 | 18 |
| Mesylate Salt | 1.8 | 17 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
